Product packaging for Plumericin(Cat. No.:CAS No. 77-16-7)

Plumericin

Cat. No.: B1242706
CAS No.: 77-16-7
M. Wt: 290.27 g/mol
InChI Key: VFXXNAVZODKBIW-JKXVGBJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plumericin is a spiro-lactone iridoid natural product first isolated from plants of the genera Himatanthus and Plumeria . With a molecular formula of C 15 H 14 O 6 and a molecular weight of 290.27 g/mol, it serves as a versatile scaffold for investigating diverse biological mechanisms . This compound is characterized by its high thiol reactivity, attributed to an exocyclic α,β-unsaturated carbonyl group, which facilitates interactions with key cellular proteins . In biomedical research, this compound has been identified as a potent and selective inhibitor of the NF-κB pathway, a central regulator of inflammation. It exerts this effect by blocking IκB phosphorylation and degradation, thereby suppressing the transcription of pro-inflammatory genes. This mechanism has been validated in both in vitro models and in vivo mouse models of inflammation . Its significant anti-inflammatory activity is particularly relevant for gastrointestinal research, where studies show it protects against experimental inflammatory bowel disease (IBD) by restoring intestinal barrier function, reducing epithelial apoptosis, and mitigating oxidative stress . Beyond inflammation, this compound exhibits robust antiproliferative properties. It inhibits the proliferation of vascular smooth muscle cells (VSMC) by arresting the cell cycle in the G1/G0 phase and abrogating cyclin D1 expression . It also induces apoptosis and G2/M cell cycle arrest in leukemic cancer cell lines (NB4 and K562), demonstrating its value in oncology research . Furthermore, this compound possesses broad-spectrum antimicrobial activity, showing efficacy against Gram-positive bacteria such as Enterococcus faecalis and Bacillus subtilis , as well as antifungal properties . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B1242706 Plumericin CAS No. 77-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77-16-7

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate

InChI

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1

InChI Key

VFXXNAVZODKBIW-JKXVGBJFSA-N

SMILES

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O

Isomeric SMILES

C/C=C/1\[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O

Canonical SMILES

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O

Other CAS No.

77-16-7

Synonyms

plumericin

Origin of Product

United States

Isolation and Purification Methodologies

Extraction Techniques

The initial step in isolating plumericin is the extraction from the plant material. Various techniques have been employed, each with its own set of advantages and considerations.

Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly extraction technique that has been successfully used to isolate this compound. researchgate.netajgreenchem.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com The key advantage of SFE is that the solvent properties can be manipulated by changing the pressure and temperature, allowing for selective extraction. mdpi.com

In the context of this compound isolation from Momordica charantia vine, SFE was employed with carbon dioxide as the primary solvent. researchgate.netnih.gov The efficiency of the extraction can be enhanced by the addition of a co-solvent, such as ethanol (B145695) or ethyl acetate (B1210297), which modifies the polarity of the supercritical fluid and improves the solubility of target compounds. researchgate.netnih.gov The process is typically optimized for parameters like temperature and pressure to maximize the yield of the desired compound. researchgate.net For instance, one study optimized the extraction at a temperature of 50°C and a pressure of 25 MPa. researchgate.net SFE is considered a "green" technology due to the use of non-toxic and non-flammable solvents like CO2, which can be easily removed from the extract, leaving minimal residual solvent. ajgreenchem.commdpi.com This technique is particularly beneficial for the extraction of thermolabile compounds as it can be performed at relatively low temperatures, minimizing degradation. researchgate.net

Table 1: Supercritical Fluid Extraction Parameters for this compound

Parameter Value Source
Plant Source Momordica charantia vine researchgate.net
Primary Solvent Carbon Dioxide (CO₂) nih.gov
Co-solvent Ethanol or Ethyl Acetate nih.gov
Optimized Temperature 50°C researchgate.net

Bioactivity-guided fractionation is a common strategy used to isolate active compounds, including this compound, from complex plant extracts. This approach involves a systematic process of separating the crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been applied in several studies to isolate this compound. For example, a study on the anti-leishmanial activity of Plumeria bicolor bark utilized bioactivity-guided fractionation of a chloroform (B151607) extract. nih.gov The fractions were tested for their activity against Leishmania donovani, leading to the identification of this compound and isothis compound (B1231303) as the active constituents. nih.gov Similarly, the antifungal properties of extracts from Allamanda species were investigated using this approach. scialert.net The chloroform extracts of several Allamanda species showed potent inhibitory effects against the fungus Colletotrichum gloeosporioides. scialert.net Through bioautography-guided fractionation, this compound was identified as the responsible antifungal agent. scialert.net

Another study focused on the cytotoxic effects of extracts from Allamanda cathartica and Himatanthus fallax. nih.govacs.org Bioassay-guided fractionation of the ethyl acetate (EtOAc) extract, using a yeast strain, led to the isolation of this compound and isothis compound. nih.govacs.org This iterative process of separation and bioassay is crucial for pinpointing the specific molecules responsible for the observed biological effects of a plant extract. scialert.net

Table 2: Examples of Bioactivity-Guided Fractionation for this compound Isolation

Plant Source Extract Type Bioactivity Screened Isolated Compounds Source
Plumeria bicolor Chloroform Anti-leishmanial This compound, Isothis compound nih.gov
Allamanda species Chloroform Antifungal This compound scialert.net
Allamanda cathartica, Himatanthus fallax Ethyl Acetate Cytotoxic This compound, Isothis compound nih.govacs.org

Microwave-Assisted Extraction (MAE) is a modern and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. scialert.netresearchgate.net This method offers several advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher extraction yields. scialert.netresearchgate.net The principle of MAE involves the direct interaction of microwaves with the polar molecules in the solvent and the moisture within the plant cells, leading to rapid heating and increased pressure inside the cells, which causes them to rupture and release their contents. researchgate.net

While specific studies detailing the use of MAE for the extraction of this compound are not as prevalent as for other methods, the general applicability of MAE for extracting various phytochemicals from medicinal plants is well-documented. scialert.netresearchgate.net The efficiency of MAE is influenced by several factors, including the microwave power, extraction time, solvent type and volume, and the nature of the plant material. researchgate.net The technique is considered environmentally friendly due to its lower energy consumption and reduced use of organic solvents. researchgate.net

Bioactivity-Guided Fractionation Approaches

Separation and Purification Strategies

Following extraction, the crude extract containing this compound must undergo further separation and purification to isolate the compound in a pure form.

Chromatography is the cornerstone of purification in natural product chemistry. Various chromatographic techniques are employed for the separation of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the quantification and purification of this compound. ird.fr In several studies, HPLC coupled with a Diode Array Detector (HPLC-DAD) has been used to analyze and quantify this compound in plant extracts. ird.frscielo.br For instance, the concentration of this compound in the leaves of Himatanthus tarapotensis was determined using HPLC-DAD. ird.frnih.gov The method involves developing a suitable mobile phase to achieve good separation of the compounds in the extract. scielo.br A common mobile phase for iridoids like this compound consists of a mixture of solvents such as methanol (B129727), acetonitrile (B52724), and acidified water. scielo.br

Column chromatography is a fundamental technique used for the large-scale separation of compounds. scialert.net In the isolation of this compound from Allamanda cathartica, the chloroform extract was subjected to column chromatography on a Biotage column with a gradient elution of ethyl acetate in hexane. scialert.net Fractions were collected and monitored by Thin-Layer Chromatography (TLC), and those with similar profiles were combined. scialert.net

Solid Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective purification of analytes from a solution. sigmaaldrich.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the target compound or the impurities. sigmaaldrich.com The retained compound can then be eluted with a suitable solvent.

In the context of this compound isolation, SPE has been used in combination with other techniques. One study reported the use of a "Separation box" (Sepbox) system, which integrates high-performance liquid chromatography and solid phase extraction for the isolation of this compound from an SFE extract of Momordica charantia. researchgate.netnih.govdntb.gov.ua This automated system allows for efficient and high-yield purification of the target compound. researchgate.net SPE is widely used in various industries, including pharmaceuticals, for sample cleanup and concentration prior to analysis. sigmaaldrich.comchromatographyonline.com

Structural Elucidation and Characterization Research

Spectroscopic Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, have been crucial in determining the structural features of plumericin. scialert.netscielo.brnih.govnih.govscielo.brgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC experiments, provides detailed information about the carbon-hydrogen framework and connectivity within the this compound molecule. scialert.netscielo.brnih.govnih.govresearchgate.netmdpi.com ¹H NMR spectra reveal the presence and environment of hydrogen atoms, with characteristic signals corresponding to different functional groups and structural motifs. For instance, studies have reported signals for methyl groups, olefinic protons, and protons on oxygenated carbons. scialert.net The integration of ¹H NMR signals supports the molecular formula by indicating the number of protons. scialert.net ¹³C NMR and DEPT spectra confirm the presence of fifteen carbon atoms, categorized as methyls, methines, quaternary carbons, and carbonyl groups. scialert.net Two-dimensional NMR techniques like COSY, HMQC, and HMBC provide crucial correlation data, confirming the connectivity between protons and carbons and supporting the assignment of various structural fragments. scialert.netnih.gov For example, HMBC correlations have been used to rationalize the attachment of the carboxylate group to the pyran ring. scialert.net

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and fragmentation pattern of this compound, providing further evidence for its molecular formula and structural subunits. scialert.netnih.govnih.govscielo.br EIMS of this compound has shown a molecular ion peak at m/z 290, consistent with the molecular formula C₁₅H₁₄O₆. scialert.net A prominent base peak at m/z 230 is observed, attributed to the cleavage of the -CO₂CH₃ group. scialert.net LC-MS techniques have also been employed, providing detailed fragmentation information for this compound and its isomer, isothis compound (B1231303), with observed precursor ions and fragment ions. nih.govnih.govmassbank.eu

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound, particularly carbonyl groups. scialert.netnih.govnih.govscielo.brgoogle.com IR spectra of this compound exhibit characteristic absorption bands indicating the presence of two carbonyl groups, typically around 1696 cm⁻¹ and 1759 cm⁻¹. scialert.net Ultraviolet (UV) spectroscopy is used to analyze the electronic transitions within the molecule, providing information about conjugated systems. drugfuture.comnih.govgoogle.com The UV spectrum of this compound shows a maximum absorption around 214-230 nm, consistent with the presence of conjugated double bonds and carbonyl systems within its structure. drugfuture.comnih.gov

Stereochemical Investigations

Determining the stereochemistry, including the absolute configuration and solution conformations, is a critical aspect of this compound characterization.

Absolute Configuration Determination

The absolute configuration (AC) of this compound has been a subject of investigation, with initial assignments made based on chemical correlation. acs.org More recent studies have re-investigated the AC using advanced techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, Electronic Circular Dichroism (ECD) spectroscopy, Optical Rotatory Dispersion (ORD), and X-ray crystallography combined with quantum-mechanical calculations. researchgate.netacs.orgresearchgate.netacs.orgnih.gov These studies have led to a definitive assignment of the absolute configuration of this compound as (1R,5S,8S,9S,10S). acs.orgresearchgate.netacs.org This configuration has been confirmed by comparing experimental VCD and ORD data with calculated spectra. acs.orgresearchgate.netacs.org While some initial ECD studies suggested an opposite configuration, later comparisons with calculated spectra and ORD data supported the (1R,5S,8S,9S,10S) assignment. acs.orgresearchgate.netacs.org The absolute configuration determined for this compound is identical to that of naturally occurring isothis compound. acs.orgresearchgate.net

Epimerization and Solution Conformations

Studies have indicated that some iridoids, including structural relatives of this compound, can undergo epimerization in solution, particularly at certain carbon centers. researchgate.netfrontiersin.orgresearch-solution.com For example, a related iridoid, plumeridoid C, has been shown to gradually form its 3C-epimer in methanol (B129727) solution. researchgate.net While specific detailed studies on the epimerization of this compound itself were not extensively found in the provided results, the potential for epimerization in solution is a relevant consideration for iridoid structures.

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches

The total synthesis of plumericin and its congeners, such as allamcin (B1240508) and allamandin, represents a significant challenge due to the densely functionalized and stereochemically rich tricyclic core. Synthetic chemists have devised several innovative strategies to construct this complex scaffold.

Biomimetic Synthetic Pathways

Inspired by the proposed biosynthetic pathway of this compound, researchers have developed elegant biomimetic syntheses. A notable approach involves a cascade reaction sequence that mimics the natural formation of the iridoid skeleton. researchgate.net One such strategy, developed by Trost and colleagues, successfully yielded (±)-plumericin and (±)-allamcin. researchgate.net This biomimetic-inspired cascade was a key step in their efficient synthesis. researchgate.net The synthesis of these related natural products often starts from a common intermediate, reflecting the divergent nature of their biosynthesis. unibe.ch This approach not only provides access to the natural products but also offers insights into their formation in nature. acs.orgresearchgate.net

General Methodologies for Optically Active Iridoid Aglycones

The synthesis of optically active iridoid aglycones, the core non-sugar portion of iridoids, is a critical aspect of the total synthesis of compounds like this compound. A general approach has been developed for the synthesis of these aglycones, which has been successfully applied to the total synthesis of various iridoids. researchgate.netacs.org These methods often employ chiral starting materials or asymmetric reactions to establish the required stereochemistry. For instance, D-glucose has been used as a chiral template for the enantioselective synthesis of certain iridoid monoterpenes. researchgate.net The development of these general methodologies provides a versatile platform for the synthesis of a wide range of iridoid natural products.

Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. numberanalytics.com This approach is particularly valuable for exploring the structure-activity relationships of natural products like this compound. numberanalytics.com By introducing strategic branching points in the synthetic route, chemists can generate a variety of analogs with modifications at different positions of the this compound scaffold. escholarship.orgmdpi.com This strategy facilitates the efficient exploration of chemical space around the natural product, which is crucial for identifying compounds with improved biological profiles. mdpi.com

Semi-Synthesis and Derivatization Studies

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach to generate analogs of complex molecules like this compound. afjbs.com This strategy leverages the existing complex scaffold of the natural product to create new derivatives. amazonaws.com

Analog Design and Synthesis

The design and synthesis of this compound analogs are driven by the desire to understand the structural features responsible for its biological activity and to develop compounds with enhanced therapeutic potential. numberanalytics.com This process, known as analog design, involves making systematic modifications to the parent structure and evaluating the impact on its properties. fraunhofer.desynopsys.com For instance, the geometry of the exocyclic double bond in the spirolactone moiety has been shown to be a critical determinant of the antileishmanial activity of this compound and its isomer, isothis compound (B1231303). unibo.it The α-methylene γ-lactone unit is also considered a key pharmacophore, likely acting as a Michael acceptor. unibo.it

Exploration of Dimerization Strategies

The dimerization of natural products can lead to compounds with novel biological activities. While specific dimerization studies focused solely on this compound are not extensively detailed in the provided context, the general principle of creating dimers to explore new chemical space is a recognized strategy in medicinal chemistry. core.ac.uk For example, dimerization of other complex molecules has been shown to induce specific biological responses. core.ac.uk This approach could potentially be applied to this compound to investigate the effects of dimerization on its biological profile.

Reactivity Studies for Chemical Diversification

The intricate molecular architecture of this compound presents a unique platform for synthetic modification. Its reactivity is dominated by the presence of electrophilic centers, which are prime targets for nucleophilic attack, and various unsaturated bonds that can participate in cycloaddition reactions. These reactive sites are crucial for the chemical diversification of the this compound scaffold, enabling the generation of novel analogues for structure-activity relationship (SAR) studies. The primary strategies for its diversification revolve around Michael additions and cycloaddition reactions.

Michael Addition Reactions

The most significant feature governing this compound's reactivity is the exocyclic α,β-unsaturated γ-lactone moiety. This system functions as a potent Michael acceptor, making it susceptible to 1,4-conjugate addition by a variety of soft nucleophiles. scialert.netmdpi.comnumberanalytics.comchemistrysteps.com This reactivity is believed to be fundamental to its biological activity, proceeding through the covalent modification of biological nucleophiles such as the thiol groups in cysteine residues of proteins. scialert.netresearchgate.net

Research has demonstrated that this compound readily forms adducts with thiol-containing molecules. For instance, studies on its effects on vascular smooth muscle cells revealed that this compound's anti-proliferative action is dependent on its thiol reactivity. researchgate.net It transiently depletes cellular glutathione (B108866) (GSH) and leads to the S-glutathionylation of key signaling proteins like STAT3. researchgate.netnih.gov Direct evidence of this reactivity comes from experiments where this compound was shown to form a covalent adduct with cysteine methyl ester. researchgate.net This capacity for covalent modification highlights a key mechanism for generating this compound derivatives.

The general reaction involves the attack of a nucleophile, such as a thiol, onto the β-carbon of the exocyclic double bond, leading to the formation of a stable carbon-sulfur bond and a new stereocenter.

Table 1: Michael Addition Adducts of this compound This table illustrates the products formed from the reaction of this compound with representative thiol-based nucleophiles.

Reactant 1Reactant 2 (Nucleophile)Product (Michael Adduct)
This compoundCysteine methyl esterThis compound-cysteine methyl ester adduct
This compoundGlutathione (GSH)This compound-glutathione adduct

Cycloaddition Reactions

Beyond Michael additions, the multiple carbon-carbon double bonds within the this compound structure serve as potential dienophiles or dipolarophiles for various cycloaddition reactions. These reactions are powerful tools in synthetic chemistry for rapidly building molecular complexity and introducing novel heterocyclic systems onto the natural product scaffold.

Specifically, the Huisgen 1,3-dipolar cycloaddition offers a viable strategy for diversification. organic-chemistry.orgwikipedia.orgnih.gov In this type of reaction, a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) reacts with a dipolarophile (an alkene on the this compound core) to form a five-membered heterocyclic ring in a stereoconservative manner. organic-chemistry.org While specific libraries of this compound cycloadducts are not extensively documented in publicly available literature, the application of 1,3-dipolar cycloadditions has been noted as a key synthetic strategy for related compounds, underscoring its potential for diversifying the this compound core. unibo.itamazonaws.com Such modifications can dramatically alter the compound's steric and electronic properties, providing a valuable avenue for probing its biological targets.

Table 2: Representative Cycloaddition Reaction of this compound This table presents a representative example of a [3+2] cycloaddition reaction to illustrate a potential chemical diversification strategy for this compound.

Reactant 1Reactant 2 (1,3-Dipole)Product Type (Cycloadduct)
This compoundPhenyl azideTriazolyl-plumericin derivative
This compoundBenzonitrile oxideIsoxazolinyl-plumericin derivative

Pharmacological and Biological Activity Research

Anti-inflammatory Activity

Plumericin demonstrates anti-inflammatory activity by modulating cellular signaling pathways and the expression of inflammatory molecules. nih.govnih.gov

A primary mechanism of this compound's anti-inflammatory action involves the inhibition of the Nuclear Factor Kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov

This compound has been shown to interfere with the NF-κB signaling cascade by preventing the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha). nih.govnih.govresearchgate.net In the classical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation of IκBα. nih.gov This phosphorylation event marks IκBα for degradation, which then releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov Research demonstrated that pre-incubation of human umbilical vein endothelial cells (HUVECtert) with this compound completely inhibited the TNF-α-induced degradation of IκBα. nih.govresearchgate.net This effect is attributed to the inhibition of IκBα phosphorylation at the Ser32 and Ser36 residues. nih.gov

Further investigation into the mechanism of this compound has revealed that it directly targets the IκB kinase (IKK) complex, specifically the catalytic subunit IKK-β. nih.govfigshare.com The IKK complex is responsible for phosphorylating IκBα. nih.gov Studies have shown that this compound inhibits the activity of both the endogenous IKK complex and recombinant human IKK-β. nih.gov Furthermore, this compound was found to abolish NF-κB activation induced by the overexpression of a constitutively active form of IKK-β, confirming that IKK is a direct target of this compound within the NF-κB pathway. nih.govfigshare.com This direct inhibition of IKK-β is a key step in how this compound exerts its anti-inflammatory effects. figshare.com

This compound's anti-inflammatory activity extends to the regulation of downstream targets of the NF-κB pathway, including pro-inflammatory enzymes and adhesion molecules. nih.govresearchgate.net

Research indicates that this compound can downregulate the expression of cyclooxygenase-2 (COX-2). researchgate.netajol.inforesearchgate.net COX-2 is an enzyme that is typically induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of inflammation. ajol.info In a study using liver cancer cells, treatment with this compound led to a significant and concentration-dependent decrease in the expression of COX-2 mRNA. ajol.info Another study in rat intestinal epithelial cells (IEC-6) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) also showed that this compound significantly reduced the expression of COX-2. researchgate.netresearchgate.netunime.it

Table 1: Effect of this compound on Pro-inflammatory Mediators

Mediator Cell Line Stimulus Effect of this compound Reference
COX-2 Hep 3B and Hep G2 - Downregulation of mRNA expression ajol.info
COX-2 IEC-6 LPS + IFN-γ Reduced expression researchgate.netresearchgate.netunime.it
iNOS IEC-6 LPS + IFN-γ Reduced expression researchgate.netresearchgate.netunime.it
Intercellular Adhesion Molecule-1 (ICAM-1)

Inflammasome Activation Pathways

This compound has been shown to interfere with inflammasome activation, a key component of the innate immune response responsible for the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). cellsignal.com In studies using rat intestinal epithelial cells (IEC-6) stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ), this compound significantly reduced the production of IL-1β and the expression of caspase-1. unime.it Caspase-1 is the enzyme directly activated by the inflammasome complex, which then cleaves pro-IL-1β into its active, secreted form. cellsignal.com This inhibitory effect was also confirmed in vivo in a colitis model, where this compound treatment led to reduced expression of both IL-1β and caspase-1 in colon tissue. unime.it

In Vivo Anti-inflammatory Models

The anti-inflammatory properties of this compound observed in vitro have been substantiated in several in vivo models of inflammation.

Peritonitis: In a mouse model of thioglycollate-induced peritonitis, this compound demonstrated potent anti-inflammatory activity. nih.govnih.gov It effectively suppressed the recruitment of neutrophils to the peritoneum, a hallmark of this inflammatory condition. nih.govfigshare.com This effect is consistent with its ability to inhibit the NF-κB pathway and the expression of endothelial adhesion molecules necessary for leukocyte migration. nih.gov

Colitis: this compound has been extensively studied in a 2,4,6-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice, which mimics inflammatory bowel disease (IBD). mdpi.comnih.gov In this model, treatment with this compound led to a significant reduction in the macroscopic and histological signs of colon injury. unime.itnih.gov Furthermore, it decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into the intestinal tissue. mdpi.com this compound also reduced the expression of inflammatory markers like ICAM-1 and P-selectin in the colonic tissue of these animals. mdpi.com

Anticancer and Antiproliferative Mechanisms

Beyond its anti-inflammatory effects, this compound exhibits significant anticancer and antiproliferative properties through various mechanisms, including the disruption of the cell division cycle.

Cell Cycle Arrest Induction

A key mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Research has shown that this compound's effect can be cell-type specific.

In studies on human liver carcinoma cells (Hep 3B), treatment with this compound resulted in the arrest of the cell cycle at the G2/M phase. ajol.info This blockage prevents the cells from entering mitosis, ultimately leading to a halt in proliferation. ajol.info

Conversely, in vascular smooth muscle cells (VSMCs), this compound was found to arrest the cell cycle in the G0/G1 phase. dntb.gov.uaresearchgate.net This action, which was associated with reduced expression of cyclin D1, suggests a potential role for this compound in preventing conditions characterized by excessive VSMC proliferation, such as restenosis. researchgate.net

Table 2: Effect of this compound on Cell Cycle Progression
Cell TypePhase of Cell Cycle ArrestAssociated FindingsReference
Hep 3B (Human Liver Carcinoma)G2/M PhaseIncreased proportion of cells in G2/M phase with increasing concentrations ajol.info
Vascular Smooth Muscle Cells (VSMC)G0/G1 PhaseAbrogated cyclin D1 expression researchgate.net

Apoptosis Pathway Activation

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. In cervical carcinoma cell lines, Bu25TK and HeLa, treatment with this compound led to a significant increase in the proportion of apoptotic cells. banglajol.info This effect is linked to the degradation of the DNA's double helical structure, a key event in the apoptotic cascade. banglajol.info Examination of these cells after treatment revealed DNA degradation and the formation of comets, indicating significant DNA damage that triggers apoptosis. banglajol.info

In studies on human leukemia cell lines, NB4 (acute) and K562 (chronic), this compound was also found to induce growth inhibition via apoptosis. nih.govresearchgate.net Similarly, in hepatocellular carcinoma, specifically the Hep 3B cell line, this compound treatment resulted in a dose-dependent increase in apoptosis. ajol.infotjpr.org For instance, after 72 hours of exposure, this compound at concentrations of 20, 25, and 30 µM induced apoptosis in 41.23%, 56.76%, and 68.54% of Hep 3B cells, respectively. ajol.infotjpr.org

Further research into the molecular mechanism has shown that this compound's anti-apoptotic effect involves the regulation of the Bcl-2 family of proteins. mdpi.com In intestinal epithelial cells, this compound treatment was observed to inhibit the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This modulation of the Bax/Bcl-2 ratio is a critical control point in the intrinsic pathway of apoptosis, ultimately preventing the release of mitochondrial cytochrome c and subsequent caspase activation. mdpi.comaging-us.com The compound also reduced the levels of caspase-3, a key executioner caspase in the apoptotic process. mdpi.com

Suppression of Cancer Cell Invasion

Research has shown that this compound can inhibit the invasive potential of cancer cells, a critical step in tumor metastasis. ajol.info In studies using a Matrigel Transwell assay, this compound markedly suppressed the invasion of Hep 3B liver cancer cells in a dose-dependent manner. ajol.infotjpr.org The ability of cancer cells to invade surrounding tissues is a hallmark of malignancy, and agents that can disrupt this process are of significant interest in oncology research. ajol.info The suppression of invasion by this compound suggests its potential to interfere with the metastatic cascade. ajol.infotjpr.org

Downregulation of Growth Factors (e.g., VEGF)

This compound has been found to exert its antitumor effects in part by downregulating key growth factors that promote angiogenesis, the formation of new blood vessels essential for tumor growth and survival. ajol.info Specifically, this compound treatment has been shown to significantly decrease the expression of Vascular Endothelial Growth Factor (VEGF) in liver cancer cells. ajol.infotjpr.org

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

This compound has demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines in laboratory settings. The effectiveness is typically measured by the IC50 or ED50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Studies have reported dose-dependent and time-dependent cytotoxic effects. For example, in cervical cancer cell lines Bu25TK and HeLa, this compound at a 40 µM concentration reduced cell viability to 24% and 29%, respectively, after 48 hours. banglajol.info In hepatocellular carcinoma cells, this compound also caused dose-dependent reductions in the proliferation of both Hep 3B and Hep G2 cells. ajol.infotjpr.org The compound has also shown potent activity against leukemic cell lines. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of this compound against a range of cancer cell lines from various research findings.

Cell LineCancer TypeValue (µM)MetricSource
NB4Acute Promyelocytic Leukemia14.9 (4.35 µg/mL)ED50 nih.govresearchgate.net
K562Chronic Myelogenous Leukemia19.2 (5.58 µg/mL)ED50 nih.govresearchgate.net
B16F10Melanoma (Murine)3.80IC50 scielo.br
MCF-7Breast Adenocarcinoma161.9IC50 scielo.br
HeLaCervical Carcinoma24.5IC50 scielo.br
Nalm6B-cell Acute Lymphoblastic Leukemia92.4IC50 scielo.br
A-549Lung Carcinoma-- researchgate.net
HCT-116Colon Carcinoma-- researchgate.net

Note: The table is interactive. You can sort the data by clicking on the column headers.

In Vivo Tumor Growth Inhibition Models

The anticancer potential of this compound observed in cell cultures has been substantiated by studies using animal models. ajol.info In a mouse model of liver cancer, this compound treatment markedly inhibited tumor growth compared to untreated controls. ajol.infotjpr.org

In this model, mice treated with this compound showed a significant, dose-dependent reduction in tumor weight. ajol.info The results from one such study are detailed in the table below, demonstrating the compound's efficacy in a living organism.

Treatment GroupAverage Tumor Weight (g)Source
Control (untreated)2.8 ajol.info
This compound (25 mg/kg)1.2 ajol.info
This compound (30 mg/kg)0.4 ajol.info

Note: The table is interactive. You can sort the data by clicking on the column headers.

These findings indicate that this compound can efficiently suppress the growth of liver cancer in vivo, supporting the data from in vitro studies. ajol.info

Antimicrobial Activities

Antibacterial Efficacy and Spectrum

In addition to its anticancer properties, this compound has been reported to possess antibacterial activity. nih.govresearchgate.net Research indicates that this compound is effective against certain Gram-positive bacteria. nih.govresearchgate.net

One study isolated this compound from Momordica charantia vine and tested its antibacterial properties. nih.gov The compound showed notable activity against Enterococcus faecalis and Bacillus subtilis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for this compound against these bacteria were found to be lower (indicating higher potency) than those of the conventional antibiotic cloxacillin, which was used as a positive control in the study. nih.govresearchgate.net The antibacterial actions of this compound contribute to its broad profile of biological activities. scialert.net

Antifungal Properties (e.g., against Candida species, Cryptococcus neoformans)

This compound has demonstrated significant antifungal activity against a range of opportunistic fungal pathogens. Research has shown its efficacy against various Candida species and Cryptococcus neoformans, suggesting its potential as a candidate for antifungal drug development. researchgate.netnih.gov

In a study evaluating the in vitro antifungal activity of this compound, it exhibited consistently high potency against Candida albicans, C. krusei, C. glabrata, and C. tropicalis. researchgate.net Notably, its activity was found to be more potent than both its isomer, isothis compound (B1231303), and the standard antifungal drug nystatin. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values underscore its potential for treating candidiasis. researchgate.netnih.gov

Similarly, this compound has shown strong activity against Cryptococcus neoformans, a significant cause of opportunistic fungal infections, particularly in immunocompromised individuals. researchgate.netnih.gov Its effectiveness against this pathogen was also superior to that of isothis compound and nystatin. researchgate.net Another iridoid, plumieride (B147324), isolated from Allamanda polyantha, has also shown antifungal activity against Cryptococcus spp. frontiersin.orgnih.gov and has been found to inhibit chitinase (B1577495) activity in C. neoformans. frontiersin.org

**Table 1: Antifungal Activity of this compound against Candida species and *Cryptococcus neoformans***

Fungal Species This compound MIC (µg/mL) This compound MFC (µg/mL) Nystatin MIC (µg/mL) Nystatin MFC (µg/mL)
Candida albicans 1.56 3.12 3.12 6.25
Candida krusei 3.12 6.25 6.25 12.5
Candida glabrata 0.78 1.56 3.12 6.25
Candida tropicalis 1.56 3.12 3.12 6.25
Cryptococcus neoformans 0.78 1.56 3.12 3.12

Data sourced from Singh et al. (2011). This interactive table allows for sorting and filtering of the data.

Antileishmanial and Antiparasitic Effects

This compound has been identified as a potent agent against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov Bioactivity-guided fractionation of extracts from Plumeria bicolor led to the isolation of this compound and isothis compound, both of which demonstrated significant antileishmanial properties. nih.govnih.govresearchgate.net

This compound exhibited more potent activity than isothis compound against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of L. donovani. nih.govnih.gov The 50% inhibitory concentration (IC₅₀) values for this compound were found to be 3.17 ± 0.12 μM against promastigotes and 1.41 ± 0.03 μM against amastigotes. nih.govresearchgate.net In comparison, the IC₅₀ values for isothis compound were 7.2 ± 0.08 μM and 4.1 ± 0.02 μM against promastigotes and amastigotes, respectively. nih.govresearchgate.net

The antileishmanial activity of this compound is thought to be linked to the presence of an α-methylene γ-lactone moiety, which can react with biological nucleophiles through a Michael-type addition. nih.gov Furthermore, studies on macrophages infected with L. donovani amastigotes showed that this compound significantly inhibited parasite growth within these host cells. nih.gov At a concentration of 6 μM, this compound induced morphological changes in promastigotes, such as becoming ovoid, loss of flagellum, and granulation, which are indicative of apoptosis. nih.gov Importantly, cytotoxicity assays revealed that this compound has a negligible effect on murine macrophages at the concentrations effective against the parasite, indicating a degree of selectivity. nih.gov

Research on the stem bark of Himatanthus sucuuba also led to the isolation of this compound and isothis compound, with this compound demonstrating a reduction in macrophage infection comparable to the reference drug Amphotericin B. ird.fr

**Table 2: Antileishmanial Activity of this compound and Isothis compound against *Leishmania donovani***

Compound IC₅₀ Promastigotes (µM) IC₅₀ Amastigotes (µM) CC₅₀ Murine Macrophages (µM)
This compound 3.17 ± 0.12 1.41 ± 0.03 20.6 ± 0.5
Isothis compound 7.2 ± 0.08 4.1 ± 0.02 24 ± 0.7
Amphotericin B 0.08 ± 0.02 0.06 ± 0.01 Not Reported

Data sourced from Sharma et al. (2011). This interactive table allows for sorting and filtering of the data.

Antioxidant Properties

Reduction of Oxidative Stress

This compound has demonstrated significant antioxidant activity, playing a role in the reduction of oxidative stress, particularly in the context of intestinal inflammation. researchgate.netnih.govunime.it Studies have shown that this compound can mitigate the damaging effects of reactive oxygen species (ROS) and other inflammatory mediators. nih.govunime.it

In a model of intestinal inflammation using rat intestinal epithelial cells (IEC-6), this compound was shown to inhibit the release of ROS. researchgate.netunime.it It also activated the nuclear factor erythroid-derived 2 (Nrf2) pathway in these cells. researchgate.netnih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, and its activation by this compound suggests a mechanism for its protective effects against oxidative stress. researchgate.net

Intestinal Barrier Function Modulation

Recent research has highlighted the ability of this compound to protect and restore the intestinal barrier function, a critical aspect in the pathogenesis of inflammatory bowel diseases (IBD). nih.govnih.govmdpi.com A compromised intestinal barrier allows for the passage of pro-inflammatory molecules, leading to a sustained inflammatory response. nih.gov

Effects on Adhesion Molecule Expression (Claudin-1, Occludin, E-cadherin)

This compound has been shown to positively modulate the expression of key adhesion molecules that are essential for maintaining the integrity of the intestinal epithelial barrier. nih.govresearchgate.net In a study using intestinal epithelial cells (IEC-6) stimulated with lipopolysaccharides (LPS) and interferon-γ (IFN-γ) to mimic inflammatory conditions, this compound significantly increased the expression of Claudin-1, Occludin, and E-cadherin. nih.govresearchgate.net

These proteins are crucial components of tight junctions and adherens junctions, which seal the space between adjacent epithelial cells. nih.gov The upregulation of these adhesion molecules by this compound helps to counteract the damaging effects of inflammatory mediators that often lead to their decreased expression and subsequent barrier dysfunction. nih.gov

Actin Cytoskeleton Dynamics and Cell Motility

The actin cytoskeleton is a dynamic structure that plays a vital role in maintaining cell shape, motility, and the integrity of cell-cell junctions. nih.govscientificarchives.commdpi.comfrontiersin.org this compound has been found to influence the dynamics of the actin cytoskeleton in intestinal epithelial cells. nih.govnih.gov

In vitro studies have demonstrated that this compound enhances the rearrangement of the actin cytoskeleton in IEC-6 cells. nih.govnih.gov This effect is associated with an increase in cell motility, which is a crucial process for wound healing and the repair of the intestinal lining following injury. nih.gov By promoting actin cytoskeleton rearrangement and cell migration, this compound contributes to the restoration of the structural integrity of the intestinal epithelium. nih.govnih.gov

Apoptosis Reduction in Intestinal Epithelial Cells

Apoptosis, or programmed cell death, of intestinal epithelial cells (IECs) is a significant event in the pathogenesis of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC). frontiersin.orgresearchgate.netfrontiersin.org The disruption of the intestinal epithelial barrier integrity is considered a primary event in UC, and excessive apoptosis contributes to this breakdown. nih.govmdpi.com Research has demonstrated that this compound can counteract this process, thereby helping to maintain the structural integrity of the intestinal epithelium. nih.govmdpi.com

Furthermore, the mechanism of this compound's anti-apoptotic activity involves the reduction of key executioner proteins in the apoptotic cascade. frontiersin.org Specifically, its potential to decrease caspase-3 activity has been reported, which is a critical step in the final pathway of cell death. frontiersin.org These protective effects have been observed both in cell culture (in vitro) and in animal models (in vivo), where this compound reduced various apoptotic parameters. frontiersin.orgnih.gov

Apoptotic MarkerEffect of this compound TreatmentReference
Bax (Pro-apoptotic protein)Decreased expression frontiersin.orgnih.gov
Bcl-2 (Anti-apoptotic protein)Increased expression frontiersin.orgnih.gov
Bcl-xL (Anti-apoptotic protein)Increased expression frontiersin.org
Caspase-3 (Executioner caspase)Decreased activity frontiersin.org

In Vitro and In Vivo Intestinal Inflammation Models

The anti-inflammatory properties of this compound have been evaluated using established experimental models of intestinal inflammation, both in cell culture and in living organisms. unime.itnih.gov

In Vitro Intestinal Inflammation Models Research has utilized rat intestinal epithelial cells (IEC-6) to simulate intestinal inflammation in a controlled laboratory setting. unime.itnih.govresearchgate.net Inflammation in these cells is typically induced by treatment with lipopolysaccharides (LPS) from E. coli in combination with interferon-γ (IFN-γ). unime.itnih.govresearchgate.net

In this model, this compound demonstrated significant anti-inflammatory and antioxidant effects. unime.it It was shown to substantially reduce the expression of key inflammatory mediators, including tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). unime.itnih.govresearchgate.net this compound also inhibited the formation of nitrotyrosine, a marker of inflammation-induced damage. unime.itnih.govresearchgate.net

The mechanism behind these effects involves the modulation of critical signaling pathways. This compound was found to inhibit the translocation of nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA and is central to the inflammatory response. unime.itnih.govresearchgate.net It also suppressed the activation of the inflammasome, leading to a reduction in caspase-1 expression and interleukin-1β (IL-1β) production. unime.itresearchgate.net Concurrently, this compound was observed to decrease the release of reactive oxygen species (ROS) and activate the nuclear factor erythroid-derived 2 (Nrf2) pathway, which enhances the expression of cytoprotective and antioxidant enzymes like HO-1, NQO1, and SOD. unime.it

Parameter/TargetModel SystemEffect of this compoundReference
TNF-α, COX-2, iNOSLPS/IFN-γ stimulated IEC-6 cellsSignificantly reduced expression unime.itnih.govresearchgate.net
NF-κB TranslocationLPS/IFN-γ stimulated IEC-6 cellsInhibited unime.itresearchgate.net
Reactive Oxygen Species (ROS)LPS/IFN-γ stimulated IEC-6 cellsInhibited release unime.itresearchgate.net
Inflammasome Activation (Caspase-1, IL-1β)LPS/IFN-γ stimulated IEC-6 cellsReduced activation unime.itresearchgate.net
Nrf2 PathwayLPS/IFN-γ stimulated IEC-6 cellsActivated unime.itresearchgate.net

In Vivo Intestinal Inflammation Models To assess the effects of this compound in a more complex biological system, researchers have used the 2,4,6-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice. unime.itnih.govresearchgate.net This is a widely accepted experimental model that mimics many of the features of human IBD. nih.gov

In mice with DNBS-induced colitis, treatment with this compound led to a significant reduction in weight loss and an amelioration of both macroscopic and microscopic signs of colon injury. unime.itnih.govresearchgate.net The compound was found to reduce the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into the inflamed tissue. nih.govmdpi.com Furthermore, this compound inhibited the expression of the adhesion molecules ICAM-1 and P-selectin, which are involved in the recruitment of inflammatory cells to the site of injury. nih.govmdpi.com

Another key finding from in vivo studies is the ability of this compound to inhibit the activation of poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com Immunohistochemical analysis revealed that this compound significantly reduced the formation of poly (ADP-ribose) (PAR), an indicator of PARP activation, in colon tissues of mice with colitis. mdpi.comnih.gov

Parameter/TargetModel SystemEffect of this compoundReference
Weight LossDNBS-induced colitis in miceSignificantly reduced unime.itresearchgate.net
Macroscopic & Histologic Colon InjuryDNBS-induced colitis in miceReduced signs of injury unime.itnih.govresearchgate.net
Myeloperoxidase (MPO) ActivityDNBS-induced colitis in miceReduced nih.govmdpi.com
ICAM-1 and P-selectin ExpressionDNBS-induced colitis in miceInhibited nih.govmdpi.com
PARP Activation (PAR formation)DNBS-induced colitis in miceSignificantly reduced mdpi.comnih.gov
Apoptosis ParametersDNBS-induced colitis in miceReduced nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Features with Biological Effects

Research has highlighted several structural components of the plumericin molecule that are critical for its diverse biological effects, including its anticancer, antiparasitic, and antimicrobial properties.

A pivotal feature of this compound's structure is the α-methylene-γ-lactone moiety. scialert.net This functional group is believed to be a primary determinant of the compound's bioactivity. It is thought to act as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, such as cysteine residues in proteins. scialert.netunibo.it This interaction can lead to the inhibition of key enzymes or disruption of protein functions within target cells, explaining its potent cytotoxic and antimicrobial effects. scialert.net

The stereochemistry of the molecule also plays a significant role in its biological activity. This is evident when comparing this compound to its geometric isomer, isothis compound (B1231303). Studies have consistently shown that this compound exhibits more potent activity than isothis compound against various pathogens. For instance, this compound demonstrated higher activity against both the promastigote and amastigote forms of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net A similar trend was observed in studies against Mycobacterium tuberculosis, where this compound was significantly more active, including against multidrug-resistant (MDR) strains. researchgate.net This difference in potency underscores the importance of the specific spatial arrangement of the exocyclic double bond on the spirolactone moiety for effective interaction with biological targets. unibo.it The divergent activity between the two isomers suggests that the geometry of this double bond is a strong determinant of antileishmanial activity. unibo.it

The table below summarizes the comparative biological activities of this compound and its isomer, Isothis compound, against different targets as reported in various studies.

CompoundTarget Organism/Cell LineActivity MetricThis compound ValueIsothis compound ValueReference
This compoundLeishmania donovani (promastigote)IC₅₀3.17 ± 0.12 µM7.2 ± 0.08 µM nih.gov
Isothis compoundLeishmania donovani (amastigote)IC₅₀1.41 ± 0.03 µM4.1 ± 0.02 µM nih.gov
This compoundMurine Macrophage (J774G8)CC₅₀20.6 ± 0.5 µM24 ± 0.7 µM nih.gov
Isothis compoundMycobacterium tuberculosis (MDR-JAL-1938)MIC1.5 µg/mL>25 µg/mL researchgate.net
This compoundMycobacterium tuberculosis (MDR-JAL-1956)MIC1.3 µg/mL>25 µg/mL researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values represent the concentration required to inhibit 50% of the target. MIC (Minimum Inhibitory Concentration) represents the lowest concentration to inhibit visible growth.

Computational Modeling for Predictive Activity

Computational modeling and QSAR studies are increasingly used to predict the biological activity of compounds and to rationalize observed SAR data. ekb.eg For this compound and related compounds, computational approaches have been employed to understand their physicochemical properties and to predict their behavior in silico.

In silico studies have been conducted to calculate the physicochemical and pharmacokinetic properties of natural anti-tubercular agents, including this compound. japsonline.com These models compute properties such as aqueous solubility (logS), the partition coefficient (logP), and plasma protein binding, which are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. japsonline.com For instance, calculations suggested that this compound is lipophilic in nature and is a substrate for cytochrome P450 3A4, an important enzyme in drug metabolism. japsonline.com Such predictive models are cost-effective methods that help in the early stages of drug development to identify promising candidates with favorable pharmacokinetic profiles. ekb.egjapsonline.com

The principles of QSAR aim to create a mathematical relationship between the chemical structure and biological activity. core.ac.uk For complex molecules like iridoids, computational methods such as Density Functional Theory (DFT) have been instrumental in confirming the absolute configurations of this compound and isothis compound, which is fundamental for any meaningful SAR or QSAR analysis. researchgate.net

While specific, detailed QSAR models for a series of this compound analogs are not extensively reported in the literature, the groundwork has been laid by SAR observations. researchgate.net The identified pharmacophores, like the α-methylene-γ-lactone unit, and the understanding of the influence of stereochemistry provide essential input for developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These advanced computational tools could map the steric and electrostatic fields of the molecule, providing a quantitative prediction of activity and a visual representation of how structural modifications might enhance binding to a biological target. researchgate.net The development of such models would be a logical next step to accelerate the discovery of more potent and selective this compound-based drugs. researchgate.net

Analytical Method Development and Quantification

High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD)

The development of an analytical method for plumericin quantification typically involves creating a procedure that can effectively separate the compound from other metabolites in a complex plant extract. labmanager.com High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that passes a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). measurlabs.com Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different times (retention times), thus allowing for their separation. measurlabs.com

For this compound analysis, a common approach is to use a reversed-phase HPLC system. nih.govnih.gov This setup utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. nih.gove-nps.or.kr A gradient elution system is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. nih.govresearchgate.net A typical mobile phase for this compound analysis consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid, such as Trifluoroacetic acid (TFA), added to improve peak shape and resolution. nih.govird.fr

The Diode Array Detector (DAD) measures the absorbance of the eluate across a wide range of ultraviolet and visible wavelengths simultaneously. measurlabs.com This is particularly advantageous as it provides spectral information for each peak, which can be used to confirm the identity and purity of the compound by comparing its UV spectrum with that of a pure standard. e-nps.or.krird.fr For this compound, detection is established by verifying the retention time and the UV spectrum against a known standard. ird.fr

Application in Plant Material Quantification

Validated HPLC-DAD methods are applied to determine the concentration of this compound in plant materials. nih.gov This is essential for studies investigating the influence of environmental factors on the production of this bioactive metabolite. nih.gov

In the study of Himatanthus tarapotensis, researchers quantified this compound in leaf samples collected from plants growing in different soil types. ird.fr The process involved the following steps:

Extraction: Dried and pulverized leaf material was used for extraction to ensure homogeneity. ird.fr

HPLC Analysis: The extracts were injected into the HPLC-DAD system. ird.fr

Quantification: The chromatographic peak corresponding to this compound was identified by comparing its retention time and UV spectrum with a pure standard. ird.fr The area of the peak is directly proportional to the concentration of this compound in the extract. eurachem.org By using a calibration curve prepared from standard solutions of known concentrations, the exact amount of this compound in the plant extract was calculated. ird.fr

The results of such quantification can reveal significant biological patterns. For instance, the concentration of this compound was found to be highly variable among individual H. tarapotensis plants, with a significantly higher concentration observed in plants growing on clay soil compared to those on white-sand soil. ird.fr The quantities were expressed in milligrams (mg) of this compound per 100 g of dry leaves. ird.fr This application highlights the utility of a validated analytical method in ecological and phytochemical research. nih.gov

Ecological and Environmental Research Context

Factors Influencing Plumericin Concentration in Plants

The concentration of this compound in plant tissues can be influenced by various environmental conditions, particularly edaphic factors. mdpi.comresearchgate.netnih.gov Understanding these influences is crucial for comprehending the ecological strategies of this compound-producing plants.

Edaphic Conditions (Soil Type and Nutrient Availability)

Studies have shown that soil type and nutrient availability significantly impact this compound concentration in plants. In Himatanthus tarapotensis, for instance, a study in the Peruvian Amazon found significantly higher concentrations of this compound in plants growing on clay soil compared to those in white-sand soil habitats. mdpi.comresearchgate.netnih.govresearchgate.net

Specific soil parameters have been correlated with this compound levels. In clay soil, this compound concentration showed positive correlations with clay percentage, carbon percentage, and phosphorus percentage. mdpi.comresearchgate.netnih.gov Conversely, negative correlations were observed with sand percentage and potassium concentration in clay soil. mdpi.com These findings suggest that nutrient availability, mediated by soil composition, is a key factor influencing the biosynthesis or accumulation of this compound. mdpi.comresearchgate.net

The median this compound concentration in dry leaves of H. tarapotensis was notably different between the two soil types studied:

Soil TypeMedian this compound Concentration (mg/100 g dry leaves)
White-sand soil8.6
Clay soil14.9

This data highlights the substantial influence of edaphic conditions on the levels of this secondary metabolite in plants. researchgate.net

Precipitation and Climatic Variation

While environmental factors are known to influence plant chemistry, research on the direct impact of precipitation and broader climatic variation on this compound concentration has yielded specific results in at least one study. In the investigation involving Himatanthus tarapotensis, this compound concentration was not found to be correlated with precipitation levels. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua This suggests that, at least for this species and in the studied environment, rainfall intensity does not significantly affect the concentration of this compound in the leaves. mdpi.comnih.govresearchgate.net

Role in Plant-Herbivore Interactions

This compound is understood to play a role in the interactions between plants and herbivores, acting as a chemical defense mechanism. mdpi.comresearchgate.netnih.govdntb.gov.uax-mol.com Secondary metabolites like this compound can deter or affect organisms that feed on the plant.

Chemical Defense Mechanisms

This compound's presence in plants is considered part of their chemical defense strategy against insect herbivores. mdpi.comresearchgate.netnih.govdntb.gov.uax-mol.com However, the effectiveness of this defense can vary depending on the herbivore species. For example, the caterpillar Isognathus leachii is a prominent herbivore of Himatanthus tarapotensis, but its presence was not found to be related to this compound concentration. mdpi.comresearchgate.netnih.gov This lack of correlation might be attributed to the caterpillar's potential ability to overcome or elude the chemical defense posed by this compound. mdpi.comresearchgate.netnih.gov

In contrast, the same study revealed a relationship between this compound concentration and the abundance of Hymenoptera (Formicidae). mdpi.comresearchgate.netnih.gov This suggests that variation in this compound levels might be a chemical response induced by the presence of these insects, indicating a defensive role against them. mdpi.comresearchgate.netnih.gov These findings underscore the specificity of plant chemical defenses and the varied responses of different herbivore species.

Allelopathic Potential

Beyond defense against herbivores, this compound has also demonstrated potential allelopathic properties. Allelopathy involves the production of biomolecules by a plant that can inhibit or benefit other plants. tropicalstudies.org Controlled bioassays have suggested that this compound possesses allelopathic characteristics. mdpi.com Specifically, this compound has been identified as a potent inhibitor of plant growth. tropicalstudies.org It has been isolated from the roots and leaves of Duroia hirsuta, a tree known for creating "devil's gardens" where the growth of other plants is suppressed, a phenomenon attributed to allelopathy. tropicalstudies.org While the isolation of a compound with allelopathic effects in a laboratory setting does not always perfectly mirror in situ conditions, these results provide compelling support for this compound's role in inhibiting the growth of competing plant species in the natural environment. tropicalstudies.org

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets

Plumericin, a spirolactone iridoid primarily isolated from Himatanthus sucuuba, has demonstrated significant anti-inflammatory and anti-cancer activities. mdpi.comnih.govnih.gov A primary mechanism of its action is the potent inhibition of the NF-κB pathway. nih.govresearchgate.netnih.gov Research indicates that this compound directly targets the IκB kinase (IKK) complex, specifically IKK-β, thereby preventing the phosphorylation and subsequent degradation of IκBα. nih.govthieme-connect.comresearchgate.netresearchgate.net This action blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, including adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as cytokines like TNF-α and enzymes such as COX-2 and iNOS. nih.govnih.govnih.gov

Beyond NF-κB, this compound's effects on other signaling pathways warrant further investigation. Studies have shown its ability to activate the Nrf2 pathway, a key regulator of antioxidant responses. nih.govunime.it Additionally, this compound has been observed to modulate apoptosis-related proteins, decreasing the expression of the pro-apoptotic protein Bax and increasing the anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.comnih.gov Its influence on the inflammasome and the reduction of reactive oxygen species (ROS) release also suggest a broader impact on cellular stress and inflammatory responses. nih.govresearchgate.net In the context of cancer, this compound has been shown to downregulate vascular endothelial growth factor (VEGF), a critical factor in angiogenesis. ajol.info Future research should aim to identify other direct and indirect molecular targets to fully understand its pleiotropic effects.

Development of Advanced Synthetic Routes for Analogs

The total synthesis of this compound and its related iridoids, such as allamcin (B1240508) and allamandin, has been achieved. acs.orgresearchgate.netacs.org One notable approach employed a biomimetic cascade as a key step, demonstrating an efficient sequence for producing these complex natural products. researchgate.net The development of divergent synthetic routes has also enabled the synthesis of various cyclopenta[c]pyran iridoids from a common intermediate, highlighting the potential for creating a library of this compound analogs. researchgate.net

Future synthetic efforts should focus on creating analogs with improved potency, selectivity, and pharmacokinetic properties. The α-methylene-γ-lactone moiety is believed to be crucial for its biological activity, likely through Michael-type addition with biological nucleophiles. scialert.net Structure-activity relationship (SAR) studies, comparing this compound with inactive derivatives like plumieridin, allamandicin, and plumeridoid C, have underscored the importance of this functional group. nih.gov Advanced synthetic strategies could explore modifications to this and other parts of the this compound scaffold to enhance its therapeutic potential and reduce potential off-target effects.

Preclinical Pharmacokinetics and Bioavailability Research

Currently, there is limited information available in the literature regarding the preclinical pharmacokinetics and bioavailability of this compound. scielo.brsci-hub.se While its in vitro and in vivo efficacy has been demonstrated in various models, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. umich.edunih.gov

Future research must focus on comprehensive preclinical pharmacokinetic studies. elsevier.comresearch-solution.com These investigations should include:

In vitro ADME assays: Determining metabolic stability in liver microsomes, plasma stability, and cytochrome P450 (CYP) enzyme inhibition and induction to predict in vivo clearance and potential drug-drug interactions. umich.edu

In vivo pharmacokinetic studies: Assessing oral bioavailability, plasma concentration-time profiles, tissue distribution, and elimination pathways in relevant animal models. umich.edunih.gov

Metabolite identification: Characterizing the major metabolites of this compound to understand its biotransformation and identify any active or toxic byproducts. umich.edu

Such studies are essential to establish a foundation for potential clinical translation and to guide the design of analogs with improved drug-like properties. sci-hub.se

Exploration of Combination Therapies

The potent anti-inflammatory and anti-cancer activities of this compound, particularly its inhibition of the NF-κB pathway, suggest its potential for use in combination with other therapeutic agents. nih.govajol.info For instance, its ability to suppress inflammatory cytokines and downregulate factors like COX-2 and VEGF could synergize with conventional chemotherapeutics or targeted therapies in cancer treatment. nih.govajol.info

In the context of inflammatory diseases like inflammatory bowel disease (IBD), combining this compound with existing anti-inflammatory drugs could allow for lower doses of each agent, potentially reducing side effects while achieving a greater therapeutic effect. mdpi.comnih.gov Research has shown that this compound shares mechanistic pathways with other natural compounds like curcumin, which has also been effective in colitis models, suggesting a basis for combination studies. nih.gov Future investigations should systematically evaluate the synergistic or additive effects of this compound with other drugs in various disease models.

Investigative Studies in Diverse Pathophysiological Models

This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease and cancer. mdpi.comnih.govajol.info In a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice, this compound treatment reduced weight loss, colon injury, and markers of inflammation and oxidative stress. nih.govunime.it Specifically, it decreased the expression of TNF-α, ICAM-1, and P-selectin, and inhibited myeloperoxidase activity. mdpi.comnih.gov In cancer research, this compound has been shown to inhibit the proliferation of liver cancer cells (Hep G2 and Hep 3B) and cervical cancer cells (HeLa and Bu25TK) in vitro. ajol.infobanglajol.info It also suppressed tumor growth in a mouse model of liver cancer. ajol.info

Future research should expand the investigation of this compound's efficacy to a wider range of pathophysiological models. Given its potent anti-inflammatory and immunomodulatory effects, its potential in other inflammatory conditions such as rheumatoid arthritis, psoriasis, and neuroinflammatory diseases should be explored. Its antiproliferative and pro-apoptotic properties also warrant investigation in other cancer types. ajol.infobanglajol.info

Addressing Challenges in Natural Product Drug Discovery and Development

The development of this compound as a therapeutic agent faces several challenges common to natural product drug discovery. These include issues with supply and standardization of the natural source, the complexity of total synthesis for large-scale production, and the need for extensive preclinical evaluation of its ADME and toxicology profiles. sci-hub.se While this compound has shown promising in vivo efficacy, its low oral bioavailability, a common issue with iridoids, may need to be addressed through formulation strategies or the development of more bioavailable analogs. researchgate.net

Overcoming these hurdles will require a multidisciplinary approach. Collaboration between phytochemists, synthetic chemists, and pharmacologists will be essential to optimize production, improve synthetic routes, and conduct the necessary preclinical studies. Furthermore, a deeper understanding of its mechanism of action and molecular targets will aid in identifying the most relevant clinical applications and designing targeted clinical trials.

Further Characterization of Ecological Roles

The ecological role of this compound in its native plant, Himatanthus sucuuba (and other species like Himatanthus tarapotensis), is not yet fully understood. ird.fr It is believed to function as a chemical defense agent against herbivores and pathogens. scialert.netnih.gov Studies have shown that this compound concentration in the leaves of H. tarapotensis varies with environmental conditions, such as soil type, and is related to the abundance of certain insects like ants (Formicidae). ird.frnih.govmdpi.com

Interestingly, the caterpillar of Isognathus leachii, a specialist herbivore of H. tarapotensis, appears to be unaffected by this compound concentrations, suggesting it has evolved a mechanism to tolerate or sequester the compound. nih.gov Further research is needed to elucidate the specific ecological interactions mediated by this compound. This includes investigating its role in deterring a broader range of herbivores and pathogens, its potential allelopathic effects, and the mechanisms by which specialist herbivores overcome this chemical defense. ird.frmdpi.com Understanding these ecological functions can provide valuable insights into the evolution of chemical diversity in plants and may reveal new applications for this compound in agriculture or pest management.

Q & A

Q. Q1. How can Plumericin be reliably identified and characterized in plant extracts?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and verify this compound’s molecular structure.
  • Validate purity via nuclear magnetic resonance (NMR) spectroscopy and elemental analysis, ensuring consistency with published spectral data .
  • For reproducibility, document solvent systems (e.g., methanol:water gradients) and column specifications in the experimental section .

Q. Q2. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

  • Use cell viability assays (e.g., MTT or resazurin) to assess cytotoxicity across cancer cell lines (e.g., liver carcinoma as in ).
  • Standardize dose ranges (e.g., 0–30 µM) with triplicate replicates to ensure statistical power. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts .
  • Report IC50 values with 95% confidence intervals and p-values for significance testing (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. Q3. How can contradictory findings about this compound’s anti-inflammatory vs. pro-apoptotic effects be resolved?

Methodological Answer:

  • Conduct systematic reviews to identify confounding variables (e.g., cell type specificity, exposure duration). For example, COX-2 downregulation in liver carcinoma cells may not extrapolate to other tissues.
  • Perform dose-response experiments to distinguish biphasic effects (e.g., anti-inflammatory at low doses vs. cytotoxic at high doses). Use RNA sequencing to map pathway activation thresholds .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing mechanistic contradictions .

Q. Q4. What experimental designs optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer:

  • Use stability-indicating HPLC methods to monitor degradation under varying pH, temperature, and light conditions.
  • Employ animal models (e.g., rodents) with validated protocols for plasma sampling at staggered timepoints. Include metabolite profiling via LC-MS/MS to track bioavailability .
  • Reference the "Principal Contradiction" framework to prioritize key variables (e.g., solubility vs. metabolic half-life) influencing outcomes .

Q. Q5. How should researchers address variability in this compound extraction yields across plant sources?

Methodological Answer:

  • Standardize extraction protocols using factorial design experiments (e.g., varying solvent polarity, extraction time).
  • Apply chemometric tools (e.g., PCA or PLS regression) to correlate yield with environmental factors (e.g., soil composition, harvest season) .
  • Publish raw chromatographic data and calibration curves in supplementary materials to enable cross-lab validation .

Data Analysis & Reporting Guidelines

Q. Q6. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Validate models with goodness-of-fit tests (e.g., R<sup>2</sup> > 0.95) .
  • For migration/invasion assays (e.g., ), apply non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions.
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .

Q. Q7. How to ensure reproducibility in this compound’s spectroscopic characterization?

Methodological Answer:

  • Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm) and coupling constants (J in Hz). Specify instrument parameters (e.g., 500 MHz magnet, CDCl3 as solvent) .
  • Deposit spectral data in public repositories (e.g., PubChem) with unique identifiers for peer validation .

Contradiction Management in Literature

Q. Q8. How to reconcile discrepancies in this compound’s reported mechanisms of action?

Methodological Answer:

  • Conduct meta-analyses using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, assay endpoints).
  • Use pathway enrichment tools (e.g., DAVID, KEGG) to identify context-dependent signaling networks (e.g., VEGF vs. NF-κB pathways) .
  • Publish negative results and method limitations to reduce publication bias .

Key Recommendations for Researchers

  • Transparency : Archive raw datasets and protocols in supplementary materials .
  • Rigor : Pre-register hypotheses and analytical plans to mitigate HARKing (Hypothesizing After Results are Known) .
  • Collaboration : Engage phytochemists, pharmacologists, and statisticians to address multidisciplinary challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.